molecular formula C21H34O5 B145583 Beta-Cortolone CAS No. 667-66-3

Beta-Cortolone

Cat. No.: B145583
CAS No.: 667-66-3
M. Wt: 366.5 g/mol
InChI Key: JXCOSKURGJMQSG-AIEJOZITSA-N
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Description

Beta-Cortolone is a 21-hydroxy steroid, which is a metabolite of cortisol. This compound is involved in various biological processes and is found in human urine as a metabolite of cortisol .

Mechanism of Action

Target of Action

Beta-Cortolone, also known as β-cortolone, is a metabolite of cortisol . It belongs to the class of organic compounds known as 21-hydroxysteroids . These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone . The primary targets of this compound are glucocorticoid receptors, which are ligand-dependent transcription factors . Glucocorticoids are steroid hormones that are crucial for the preservation of homeostasis .

Mode of Action

This compound interacts with its targets, the glucocorticoid receptors, and modulates their activity. This interaction results in changes in the transcription of specific genes, leading to alterations in various physiological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is a precursor of vitamin A, which essentially functions in many biological processes including vision . This compound can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .

Pharmacokinetics

It is known that this compound is a metabolite of cortisol, suggesting that it is formed in the body through metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. As an antioxidant, this compound presents significant efficacy against the reactive oxygen species singlet oxygen . It acts as a scavenger of lipophilic radicals within the membranes of every cell compartment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, a variety of environmental factors can put excess stress on beta cells by encouraging the hyperfunctioning of beta cells or by increasing insulin resistance .

Biochemical Analysis

Biochemical Properties

Beta-Cortolone is involved in several biochemical reactions, primarily through its interaction with enzymes and other biomolecules. One of the key enzymes it interacts with is 20β-hydroxysteroid dehydrogenase, which catalyzes the conversion of cortisol to this compound This interaction is crucial for the regulation of cortisol levels in the body

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of glucocorticoids. It interacts with enzymes such as 20β-hydroxysteroid dehydrogenase, which catalyzes its formation from cortisol This interaction is crucial for maintaining the balance of cortisol and its metabolites in the body

Preparation Methods

The preparation of Beta-Cortolone involves the synthesis of cortisol and its subsequent metabolism. The synthetic routes typically involve the hydroxylation of cortisol at the 21-position. Industrial production methods may include the use of liquid chromatography and mass spectrometry for the isolation and quantification of this compound from biological samples .

Chemical Reactions Analysis

Beta-Cortolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cortisone derivatives.

    Reduction: It can be reduced to form dihydrocortisol derivatives.

    Substitution: this compound can undergo substitution reactions at the hydroxyl group positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Beta-Cortolone has several scientific research applications:

Comparison with Similar Compounds

Beta-Cortolone is similar to other cortisol metabolites such as alpha-cortolone, 20-alpha-dihydrocortisol, and 20-beta-dihydrocortisol. this compound is unique in its specific hydroxylation pattern and its role in the metabolism of cortisol. Similar compounds include:

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCOSKURGJMQSG-AIEJOZITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318212
Record name β-Cortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-66-3
Record name β-Cortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC56997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name β-Cortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does beta-cortolone relate to cortisol metabolism?

A1: this compound is a major urinary metabolite of cortisol, produced through a series of enzymatic reactions. Cortisol undergoes reduction to form tetrahydrocortisol (THF) and allotetrahydrocortisol (allo-THF). These metabolites are further reduced to generate beta-cortol and this compound, respectively. [, , ]

Q2: Are there any notable differences in cortisol metabolism between species, particularly regarding this compound?

A2: Yes, significant interspecies differences exist in cortisol metabolism. For instance, humans excrete low amounts of tetrahydrocortisol and tetrahydrocortisone relative to other corticosteroid metabolites compared to macaque monkeys. Interestingly, macaques excrete 3β-cortol and 3β-cortolone, compounds not typically found in human urine. [] Squirrel monkeys display insignificant urinary excretion of tetrahydrocortisone and tetrahydrocortisol, unlike humans. Conversely, they excrete a large amount of free cortisol, a feature not prominent in humans. []

Q3: What can altered this compound levels indicate clinically?

A3: Abnormal this compound levels can be indicative of various conditions. For example, individuals with cirrhosis exhibit a distinct urinary cortisol metabolite pattern, including decreased tetrahydrocortisone and increased cortolones, particularly this compound, linked to altered enzymatic activity in the liver. [] Elevated levels of this compound, along with other cortisol metabolites, are observed in the urine of pregnant women compared to non-pregnant women, possibly reflecting fetal cortisol metabolism. [] Additionally, in patients with congenital adrenocortical unresponsiveness to ACTH, urinary excretion of this compound, along with other cortisol metabolites like THE and THF, is significantly reduced. This finding underscores the critical role of ACTH in regulating cortisol production and metabolism. []

Q4: How is this compound quantified in urine?

A4: Gas chromatography-mass spectrometry (GC/MS) is a widely employed technique for quantifying this compound in urine. This method offers high sensitivity and specificity, allowing for accurate measurement of this compound and other steroid metabolites. Prior to GC/MS analysis, urine samples typically undergo extraction, enzymatic hydrolysis, and purification steps to isolate the target compounds. [, , ]

Q5: Can you elaborate on the use of stable isotopes in studying cortisol metabolism and this compound production?

A5: Stable isotope-labeled cortisol, such as (1,2,3,4-13C) cortisol, is utilized to determine the urinary cortisol production rate (CPR), offering valuable insights into cortisol metabolism. After administering the tracer, urine is collected, and cortisol metabolites, including this compound, are isolated and analyzed using gas chromatography-mass spectrometry. This technique allows researchers to precisely measure isotope enrichment and calculate the CPR, providing a sensitive and accurate method for assessing cortisol dynamics in vivo. []

Q6: Are there specific analytical challenges related to quantifying this compound?

A6: Quantifying this compound, particularly at low concentrations, presents analytical challenges. For instance, when using (13C4)cortisol to study cortisol metabolism, secondary isotope effects can lead to a decrease in isotope enrichment in metabolites, including this compound. This necessitates careful consideration during analysis, particularly when measuring isotope dilution in urine samples collected over extended periods. []

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